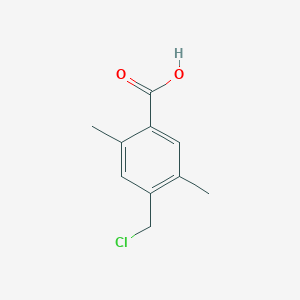
Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of an aminomethyl group, a fluorine atom, and a carboxylate ester group attached to the benzothiophene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-4-fluorobenzaldehyde and thiophene-2-carboxylic acid, under specific conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a primary amine react with the benzothiophene core.
Esterification: The carboxylic acid group on the benzothiophene core is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the aminomethyl group using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Conversion of ester to alcohol.
Substitution: Formation of new alkylated or arylated derivatives.
Applications De Recherche Scientifique
Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with biological receptors or enzymes, potentially inhibiting or activating their functions. The fluorine atom can enhance the compound’s binding affinity and stability, while the carboxylate ester group can facilitate its transport across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(aminomethyl)-4-chloro-1-benzothiophene-2-carboxylate: Similar structure with a chlorine atom instead of fluorine.
Methyl 3-(aminomethyl)-4-methyl-1-benzothiophene-2-carboxylate: Similar structure with a methyl group instead of fluorine.
Methyl 3-(aminomethyl)-4-nitro-1-benzothiophene-2-carboxylate: Similar structure with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorine atom in Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets compared to its analogs with different substituents.
Propriétés
Formule moléculaire |
C11H10FNO2S |
|---|---|
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H10FNO2S/c1-15-11(14)10-6(5-13)9-7(12)3-2-4-8(9)16-10/h2-4H,5,13H2,1H3 |
Clé InChI |
REGOKAMUOYQAOG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C2=C(C=CC=C2S1)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,4-Dichlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B13242429.png)
![2-Ethyl-7-hydroxy-6-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13242433.png)
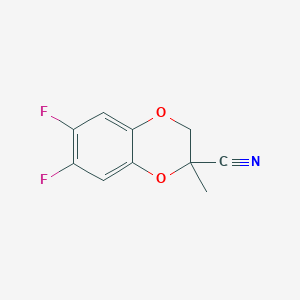
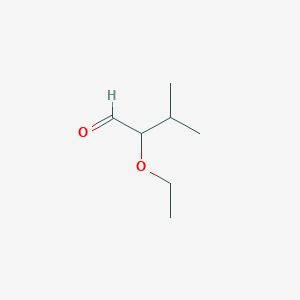
amine](/img/structure/B13242469.png)
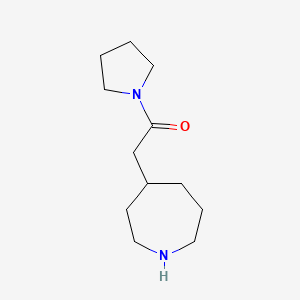
![7-Benzyl-2-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B13242486.png)
amine](/img/structure/B13242487.png)
![6-(3-Fluorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13242488.png)
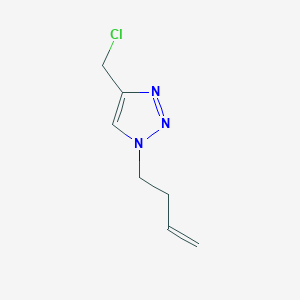
![1-[4-Bromo-2-(1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B13242490.png)
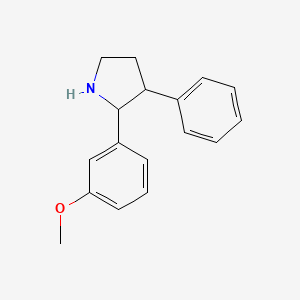
![4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine](/img/structure/B13242500.png)
